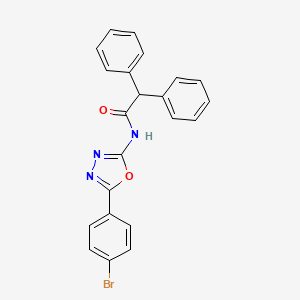

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide

Description

N-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a 4-bromophenyl group at the 5-position and a diphenylacetamide moiety at the 2-position. The oxadiazole ring is a heterocyclic scaffold known for its electron-deficient nature, which enhances metabolic stability and binding affinity in medicinal chemistry applications .

Properties

IUPAC Name |

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16BrN3O2/c23-18-13-11-17(12-14-18)21-25-26-22(28-21)24-20(27)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H,24,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPWZGLCNTBVJBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromobenzene derivative reacts with the oxadiazole intermediate.

Formation of the Diphenylacetamide Moiety: The final step involves the acylation of the oxadiazole intermediate with diphenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: It is used as a probe to study enzyme interactions and receptor binding in biological systems.

Mechanism of Action

The mechanism of action of N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide involves its interaction with specific molecular targets such as enzymes and receptors. The oxadiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The bromophenyl group can enhance binding affinity through halogen bonding, while the diphenylacetamide moiety can contribute to hydrophobic interactions.

Comparison with Similar Compounds

Key Observations :

- Substituent Impact : The 4-bromophenyl group in the target compound may enhance halogen bonding compared to the benzofuran or sulfamoyl groups in analogs . However, the absence of a thioether or sulfonamide group (as in and ) likely reduces its polarity and solubility.

- Biological Activity : While oxadiazole-thioether analogs (e.g., compounds 2a and 2b in ) exhibit antimicrobial activity (MIC: 6.25–12.5 µg/mL), the target compound’s lack of a thioether bridge may limit similar efficacy unless compensated by the diphenylacetamide’s hydrophobic interactions.

- Structural Flexibility: The dihedral angle between aromatic rings in acetamide derivatives (e.g., 66.4° in ) suggests conformational rigidity.

Key Observations :

- Synthesis: The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in mirrors a plausible route for synthesizing the target compound, with dichloromethane as a solvent and triethylamine as a base.

Research Implications and Gaps

- Pharmacological Potential: The antimicrobial and enzyme inhibition activities of structural analogs suggest the target compound could be evaluated for similar applications. However, its bromophenyl and diphenyl groups may require optimization for solubility.

- Structural Studies : X-ray crystallography (as in ) is needed to resolve the dihedral angles and hydrogen-bonding networks of the target compound, which are critical for understanding its bioactivity.

- Synthetic Scalability : The EDC-mediated coupling method reported in is scalable but may require modification to accommodate the oxadiazole core’s reactivity.

Biological Activity

N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological significance, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 359.18 g/mol. The structure features a 1,3,4-oxadiazole ring substituted with a bromophenyl group and an acetamide moiety.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired oxadiazole derivative. Specific methods may vary based on the desired purity and yield.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing oxadiazole rings have shown activity against various bacterial strains and fungi. A study highlighted that certain oxadiazole derivatives demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy .

Anticancer Potential

This compound has also been evaluated for its anticancer properties. In vitro studies have shown that similar compounds can inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and others. The mechanism of action often involves the induction of apoptosis in cancer cells through various pathways .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of DNA synthesis : Compounds with oxadiazole rings can interfere with nucleic acid synthesis in microbial cells.

- Apoptosis induction : Certain derivatives promote programmed cell death in cancer cells by activating intrinsic pathways.

- Antioxidant properties : Some studies suggest that these compounds may possess antioxidant activity that contributes to their therapeutic effects .

Case Studies

-

Antimicrobial Evaluation : A study evaluated various oxadiazole derivatives for their antimicrobial activity using the turbidimetric method. The results indicated that several compounds exhibited minimum inhibitory concentrations (MICs) effective against common pathogens .

Compound MIC (µg/mL) Activity Compound A 32 Moderate Compound B 16 Strong Compound C 8 Very Strong -

Anticancer Screening : Another investigation assessed the anticancer potential of oxadiazole derivatives against MCF7 cells using the Sulforhodamine B assay. The study found that some compounds significantly reduced cell viability at low concentrations.

Compound IC50 (µM) Effectiveness Compound D 10 High Compound E 25 Moderate Compound F 50 Low

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.